molecular formula C17H18O3 B8276236 4-Benzyloxy-3-ethyl-5-methyl-benzoic acid

4-Benzyloxy-3-ethyl-5-methyl-benzoic acid

Cat. No. B8276236
M. Wt: 270.32 g/mol
InChI Key: XISHKRRCRWOUFV-UHFFFAOYSA-N
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Patent
US08044076B2

Procedure details

To a solution of 4-benzyloxy-3-ethyl-5-methyl-benzaldehyde (5.6 g, 22.0 mmol) in acetone (150 mL), KMnO4 (4.52 g, 28.6 mmol) is added. The mixture becomes slightly warm (45° C.) and is stirred for 90 min at rt. The mixture is filtered and the filtrate is evaporated. The residue is treated with water and 10% aq. citric acid solution and extracted twice with EA. The combined org. extracts are dried over MgSO4, filtered, concentrated and dried under HV to give 4-benzyloxy-3-ethyl-5-methylbenzoic acid (4.38 g) as a white solid; LC-MS: tR=1.00 min, [M+1+CH3CN]+=312.09.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:16]([CH3:17])=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][C:10]=1[CH2:18][CH3:19])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O-:20][Mn](=O)(=O)=O.[K+]>CC(C)=O>[CH2:1]([O:8][C:9]1[C:16]([CH3:17])=[CH:15][C:12]([C:13]([OH:20])=[O:14])=[CH:11][C:10]=1[CH2:18][CH3:19])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=O)C=C1C)CC
Name
Quantity
4.52 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
is stirred for 90 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
ADDITION
Type
ADDITION
Details
The residue is treated with water and 10% aq. citric acid solution
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under HV

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=O)O)C=C1C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.38 g
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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